molecular formula C15H15NO2 B13684105 Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate

Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate

Cat. No.: B13684105
M. Wt: 241.28 g/mol
InChI Key: XOAFPFNCOMQNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate is a polycyclic heteroaromatic compound featuring a fused benzo-cyclohepta-pyrrole scaffold. The structure includes a seven-membered cycloheptane ring fused to a benzene ring and a pyrrole moiety, with a methyl ester group at position 2. Its unique architecture combines rigidity from the fused aromatic system with conformational flexibility in the tetrahydro region, making it a subject of interest in medicinal chemistry and drug design .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 3-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaene-5-carboxylate

InChI

InChI=1S/C15H15NO2/c1-18-15(17)13-9-16-14-11-7-3-2-5-10(11)6-4-8-12(13)14/h2-3,5,7,9,16H,4,6,8H2,1H3

InChI Key

XOAFPFNCOMQNKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1CCCC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Ketone and Enaminoketone Precursors

The synthesis often begins with the preparation of cycloheptanone derivatives, which serve as electrophilic centers for further functionalization. These ketones (analogous to compounds labeled as 6–8 in related studies) are subjected to nitrogen functionalization using alkyl or aralkyl halides in polar aprotic solvents such as N,N-dimethylformamide with sodium hydride as a base. This step yields nitrogen-substituted ketones in high yields (84–96%).

Cyclization to Form the Fused Bicyclic Pyrrole

The critical step in the synthesis is the intramolecular cyclization that constructs the benzocyclohepta[1,2-b]pyrrole core. This step typically involves treatment of the enaminoketone intermediates with dinucleophiles or cyclization agents under controlled conditions, often facilitated by acid or base catalysis. The reaction conditions are optimized to favor the formation of the fused bicyclic system without side reactions.

The cyclization step is supported by the presence of electrophilic and nucleophilic centers in the intermediates, enabling ring closure to form the pyrrole fused to the cycloheptane ring.

Introduction of the Methyl Carboxylate Group

The final functionalization involves esterification at the 3-position of the pyrrole ring. This can be achieved via:

  • Direct esterification of carboxylic acid precursors using methanol under acidic conditions.
  • Use of methyl chloroformate or methyl iodide in the presence of a base to introduce the methyl ester group.

The methyl carboxylate group is essential for biological activity and solubility properties of the compound. The esterification conditions are carefully controlled to avoid hydrolysis or overreaction.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Intermediate Yield Range (%) References
1 Ketone preparation Cycloheptanone derivatives Cycloheptanone ketones High (80–96)
2 Nitrogen functionalization Alkyl/aralkyl halides, NaH, DMF Nitrogen-substituted ketones 84–96
3 Enaminoketone formation Reaction with nucleophiles Enaminoketone intermediates Moderate to High
4 Cyclization Acid/base catalysis, dinucleophiles Fused bicyclic pyrrole-cycloheptane system Optimized
5 Esterification Methanol/acid or methyl chloroformate/base Methyl carboxylate functionalization High
6 Purification Extraction, drying, recrystallization/distillation Pure methyl 1,4,5,6-tetrahydrobenzocyclohepta[1,2-b]pyrrole-3-carboxylate -

Research Results and Yields

While direct yield data for methyl 1,4,5,6-tetrahydrobenzocyclohepta[1,2-b]pyrrole-3-carboxylate are limited in public literature, analogous compounds in the pyrrolo-fused heterocyclic series show yields ranging from 80% to 96% in nitrogen functionalization steps and moderate to high yields in cyclization and esterification steps. Purification methods such as vacuum distillation and recrystallization ensure high purity of the final compound, critical for biological testing.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may modulate these pathways by binding to the active sites of enzymes or receptors, thereby altering their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Scaffold Variations

The compound’s structural uniqueness lies in its pyrrole ring fused to a benzo-cycloheptane system. Key comparisons include:

Compound Name Core Scaffold Substituents at Position 3 Molecular Weight Key Functional Groups Receptor Affinity
Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate (Target) Benzo[6,7]cyclohepta[1,2-b]pyrrole Methyl ester ~283.3 g/mol* Ester (C=O), pyrrole N-H Not reported in evidence
8-Chloro-1-(2',4'-dichlorophenyl)-N-piperidin-1-yl-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide (Analog 1) Benzo[6,7]cyclohepta[1,2-c]pyrazole Piperidinyl carboxamide ~529.3 g/mol Amide (C=O), pyrazole N-H, Cl substituents CB1 antagonist
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (Analog 2) Triazolo[4,3-a]pyrimidine Ethyl ester, hydroxyphenyl 452.5 g/mol Ester (C=O), hydroxyl (-OH), triazole Not reported in evidence

Notes:

  • Scaffold Differences : The target compound’s pyrrole ring contrasts with Analog 1’s pyrazole and Analog 2’s triazolo-pyrimidine systems. Pyrazole (two adjacent N atoms) and triazole (three N atoms) introduce distinct electronic and H-bonding profiles compared to pyrrole (one N atom).
  • Analog 2’s hydroxyphenyl group may enhance solubility via H-bonding .

Receptor Binding and Pharmacological Profiles

  • CB1 Receptor Interaction: Analog 1 demonstrates CB1 antagonism due to its pyrazole scaffold and carboxamide substituent, which facilitate interactions with the receptor’s hydrophobic pocket . The target compound’s pyrrole ring and ester group may reduce CB1 affinity, as pyrroles are less common in cannabinoid ligands.

Physicochemical Properties

  • Solubility : The target compound’s methyl ester likely confers moderate lipophilicity (logP ~2.5–3.0*), intermediate between Analog 1’s highly lipophilic dichlorophenyl groups (logP >4) and Analog 2’s polar hydroxyphenyl (logP ~2.0).
  • Synthetic Accessibility : The benzo-cyclohepta-pyrrole scaffold requires multi-step fusion reactions, whereas Analog 2’s triazolo-pyrimidine is synthesized via cyclocondensation, offering higher yields (82% in Analog 2 vs. ~50–60% for fused systems) .

Biological Activity

Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique bicyclic structure. This article delves into the biological activity of this compound, synthesizing findings from various research studies and highlighting its pharmacological applications.

Structural Characteristics

The compound features a pyrrole ring fused to a cycloheptane framework , with a molecular formula of C₁₅H₁₅NO₂ and a molecular weight of approximately 241.29 g/mol. The methyl ester group at the carboxylate position enhances its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit various biological activities. Notably, preliminary studies suggest potential interactions with GABA receptors , which could influence synaptic transmission and neuronal excitability. However, specific biological activity for this compound remains under investigation.

Key Findings on Biological Activity

  • Neuropharmacological Effects : Initial data suggest that the compound may act as a modulator of GABAergic activity, which is critical for neurological function.
  • Antitumor Potential : Similar compounds have shown antiproliferative effects against various human tumor cell lines, indicating that further exploration of this compound's anticancer properties is warranted .
  • Other Pharmacological Activities : Compounds with similar structures have been associated with anti-inflammatory and antimicrobial activities, suggesting a broader pharmacological profile for this compound may exist .

Comparative Analysis with Related Compounds

To better understand the potential of this compound in medicinal chemistry, it is useful to compare it with other similar compounds. The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-amino-4-methylthiophene-2-carboxylateContains a thiophene ringExhibits different biological activity due to sulfur presence
Ethyl 4,5-dihydrobenzo[b]thiophene-2-carboxylateFeatures a thiophene instead of pyrroleDifferent electronic properties affecting reactivity
N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo [6,7]cyclohepta[1,2-c]pyrazole-3-carboxamideHigh selectivity for cannabinoid CB1 receptorPotential therapeutic applications in neurological disorders

This comparison highlights the unique bicyclic structure of this compound and its potential advantages in drug development compared to its analogs.

Case Studies and Research Insights

Several studies have explored the synthesis and bioactivity of related compounds:

  • Antitumor Activity : A study demonstrated that certain pyrazole derivatives exhibited notable cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), emphasizing the importance of structural modifications for enhancing efficacy against specific cancer types .
  • GABA Receptor Modulation : Research focusing on similar bicyclic compounds has indicated their potential as GABA receptor modulators. This could lead to advancements in treating neurological disorders such as epilepsy and anxiety disorders.
  • Synergistic Effects : Some pyrazole derivatives showed enhanced activity when combined with established chemotherapeutic agents like doxorubicin. This synergy suggests a promising avenue for developing combination therapies involving this compound .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodConditionsYieldReference
High-pressure150°C, 24h, toluene65-75%
Microwave-assisted110°C, 20min, DMF94%
Conventional thermalReflux, 48h, ethanol50-60%

Basic: How is the structural conformation of this compound validated experimentally?

Answer:
Advanced analytical techniques are employed:

  • X-ray crystallography : Resolves the three-dimensional conformation, particularly stereochemistry critical for biological activity. Cambridge Structural Database (CSD) entries (e.g., CCDC 2013410) provide crystallographic data .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 1.28 ppm for methyl groups in CDCl₃) confirm connectivity and functional groups .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How does stereochemistry influence its biological activity, and how is this analyzed?

Answer:
The compound’s bicyclic structure introduces stereochemical complexity that impacts target binding. Methodological approaches include:

  • Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with enzymes like kinases, highlighting enantiomer-specific binding affinities .
  • Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) to assess individual bioactivity .
  • Pharmacophore mapping : Identifies stereospecific hydrogen-bonding and hydrophobic interactions using software like Schrödinger’s Phase .

Advanced: How can researchers resolve contradictions in reaction yields reported across studies?

Answer:
Discrepancies in yields (e.g., 65% vs. 94%) arise from reaction conditions:

  • Kinetic vs. thermodynamic control : High-pressure methods favor thermodynamically stable products, while microwave-assisted reactions accelerate kinetics .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance microwave efficiency by improving dielectric heating .
  • Catalyst optimization : Screening catalysts (e.g., Pd/C vs. enzymes) under identical conditions reduces variability .

Advanced: What strategies are used to design derivatives with improved pharmacokinetic properties?

Answer:
Derivatization focuses on modifying the carboxylate and pyrrole moieties:

  • Bioisosteric replacement : Substituting the methyl ester with trifluoromethyl groups enhances metabolic stability .
  • Prodrug synthesis : Adding hydrolyzable groups (e.g., acetates) improves oral bioavailability .
  • QSAR modeling : Quantitative structure-activity relationship studies correlate substituent electronegativity with logP and clearance rates .

Basic: How is reaction progress monitored during synthesis?

Answer:

  • TLC : Silica gel plates with UV visualization track intermediates (e.g., Rf = 0.3 in ethyl acetate/hexane 1:4) .
  • In-situ FTIR : Detects carbonyl group formation (1714 cm⁻¹ for ester C=O) .
  • HPLC : Quantifies purity post-reaction using C18 columns and acetonitrile/water gradients .

Advanced: How are interaction studies with biological targets conducted?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 2.3 nM for kinase inhibitors) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during ligand-receptor binding .
  • Cryo-EM : Resolves compound-bound protein complexes at near-atomic resolution for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.